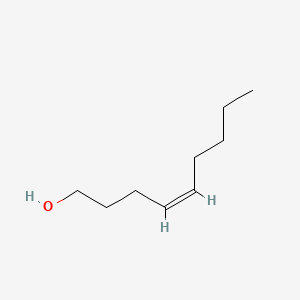

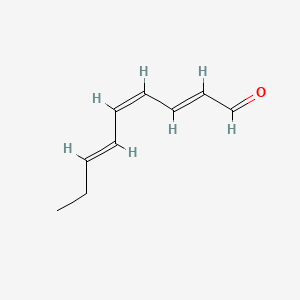

![molecular formula C22H27N3O6S B1147843 Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 217176-82-4](/img/structure/B1147843.png)

Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like hexanoic acid derivatives involves intricate chemical reactions, leveraging the reactivity of specific functional groups to form desired bonds and structures. For instance, asymmetric synthesis methods can create compounds with specific chiral centers, essential for their biological activity. One approach to synthesizing fused bicyclic amino acids, which shares conceptual similarities with hexanoic acid derivatives, employs highly selective allylation and diastereoselective Pauson-Khand cycloaddition reactions (Guenter & Gais, 2003).

Applications De Recherche Scientifique

Transdermal Permeation Enhancers

Hexanoic acid derivatives, including those substituted with tertiary amino groups in the terminal position, have been investigated for their activity as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) explored a series of alkyl esters and amides of hexanoic acids with varying alkyl chain lengths. These compounds were tested in vitro for their ability to enhance the transdermal delivery of theophylline, a model permeant, through human skin. The study found that certain esters showed high activity as permeation enhancers, offering potential applications in transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).

Analytical Chemistry in Food and Beverages

In the domain of food chemistry, the dansyl (5-dimethylamino-1-naphthalenesulfonyl) group, related to the hexanoic acid ester , has been utilized as a reporter for the mass spectrometric analysis of amino acids in beverages. Mazzotti et al. (2012) developed a method for quantitating amino acids in various drinks, leveraging the properties of dansyl derivatives for enhanced detection via mass spectrometry. This approach demonstrates the compound's utility in the sensitive and accurate analysis of complex mixtures in food science (Mazzotti et al., 2012).

Proton Exchange Membranes in Fuel Cells

The integration of sulfonated polybenzothiazoles containing naphthalene units, akin to the structural motifs in hexanoic acid ester derivatives, has been investigated for use as proton exchange membranes in fuel cells. Wang et al. (2015) synthesized a series of such polymers, highlighting their excellent thermal and oxidative stability, along with significant proton conductivities. These materials are pertinent for fuel cell applications, offering insights into the potential utility of naphthalene-containing hexanoic acid esters in advanced energy systems (Wang et al., 2015).

Supramolecular Chemistry and Sensor Applications

Hexanoic acid esters with dimethylamino-naphthalene sulfonyl moieties have been explored for their supramolecular chemistry applications, particularly as optical probes for anion detection. Al-Sayah, Abdalla, and Shehab (2016) synthesized a novel molecule designed to bind selectively to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, demonstrating the potential of such compounds in developing sensitive and selective sensors for environmental and biological applications (Al-Sayah, Abdalla, & Shehab, 2016).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIICGLEONACOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dansyl-X, SE | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

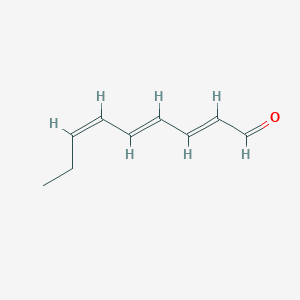

![methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-formyl-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B1147784.png)